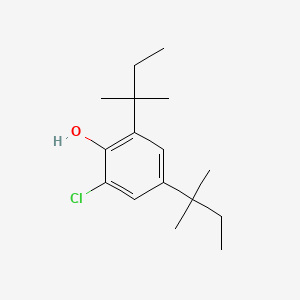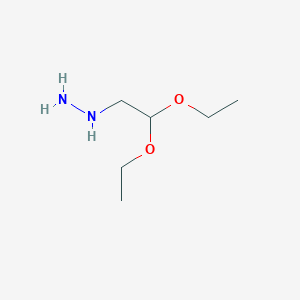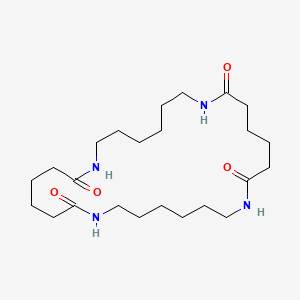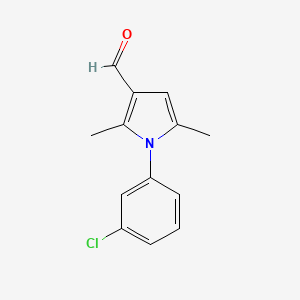
1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Descripción general
Descripción
1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as CPDC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPDC belongs to the class of pyrrole aldehydes and is widely used in the synthesis of various pharmaceutical compounds.
Aplicaciones Científicas De Investigación
Catalysis
The compound’s Schiff-base ligand, 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine , forms complexes with transition metals, such as Cu(II) . These complexes exhibit remarkable catalytic activity. For instance, they can be employed in Claisen–Schmidt condensation reactions for the synthesis of chalcone derivatives. Notably, the Cu(II) complex demonstrates superior catalytic performance and higher yields compared to other catalysts .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in the synthesis of other molecules. For example, it can be used as a building block for the preparation of more complex compounds. Researchers have explored its role in the creation of novel materials, pharmaceuticals, and agrochemicals .
Asymmetric Reduction
Studies have investigated the asymmetric reduction of related compounds, such as 2-chloro-1-(3-chlorophenyl)ethanone (CCPEO) . Microorganisms like Hansenula polymorpha ATCC 58401 and Rhodococcus globerulus ATCC 21505 exhibit enantioselectivity in producing the desired product, with high enantiomeric excess (ee) values. This highlights the compound’s potential in chiral synthesis .
Coordination Chemistry
Schiff bases, including this compound, play a crucial role in coordination chemistry . Their azomethine nitrogen atoms coordinate with metal ions, forming stable complexes. Researchers explore their applications in areas such as catalysis, sensing, and drug delivery .
Photophysical Properties
The absorption spectra of the ligand reveal characteristic bands related to electronic transitions. For instance, the absorption peaks at 212.63 nm and 231.27 nm correspond to π–π transitions*, while the peak at 311.67 nm indicates the n–π transition* .
Mecanismo De Acción
Mode of Action
It is known that many compounds with similar structures interact with their targets through various mechanisms, such as binding to receptors or enzymes, inhibiting or promoting certain biochemical reactions, or altering the physical properties of cellular membranes .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in neurotransmission, oxidative phosphorylation, and cellular metabolism .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Compounds with similar structures have been shown to have various effects, such as inducing or inhibiting certain cellular responses, altering the function of specific proteins, or affecting the expression of certain genes .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-6-11(8-16)10(2)15(9)13-5-3-4-12(14)7-13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUJFCXYVKQJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358254 | |
| Record name | 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
428467-92-9 | |
| Record name | 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





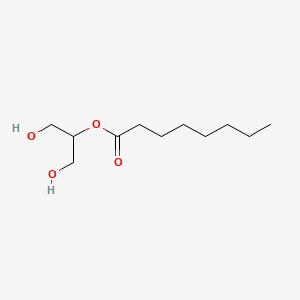
![[3-(Aminomethyl)phenyl]acetic acid hydrochloride](/img/structure/B3052545.png)
![5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3052546.png)

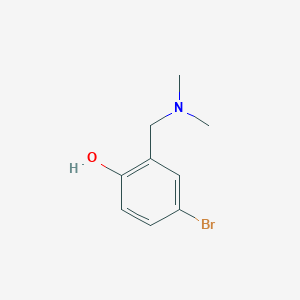


![1-[(Chloromethyl)sulfanyl]butane](/img/structure/B3052552.png)
